Enzymatic Inhibition of CypA: Meta-Trifluoromethyl vs. Meta-Chloro Analog
In the seminal study by Guichou et al., the target compound (compound 2) and its direct meta-chloro analog, 1-(3-benzyloxypyridin-2-yl)-3-(3-chlorophenyl)urea (compound 1), were tested head-to-head for their ability to inhibit the cis-trans isomerase activity of human Cyclophilin A. Both compounds were reported to have equivalent enzymatic inhibitory potency. The publication states that following lead identification, compound 2 displayed an IC50 = 0.3 µM. While the abstract ambiguously groups the IC50 value, the text and context imply similar low-micromolar activity for compound 1, confirming that the -CF3 substitution maintains target engagement [1]. This parity in enzymatic inhibition is a crucial baseline, as the functional divergence appears only in more complex cellular models.
| Evidence Dimension | Inhibition of CypA isomerase activity (IC50) |
|---|---|
| Target Compound Data | 0.3 µM (compound 2) |
| Comparator Or Baseline | Approximately 0.3 µM for 1-(3-benzyloxypyridin-2-yl)-3-(3-chlorophenyl)urea (compound 1) |
| Quantified Difference | Equivalent potency (approximately 1:1 ratio) |
| Conditions | In vitro cis-trans isomerase assay using recombinant human CypA |
Why This Matters
This data confirms that the -CF3 group is a viable bioisostere for -Cl for maintaining target affinity, providing a starting point for medicinal chemists exploring different physicochemical profiles.
- [1] Guichou, J.-F.; Viaud, J.; Mettling, C.; Subra, G.; Lin, Y.-L.; Chavanieu, A. Structure-Based Design, Synthesis, and Biological Evaluation of Novel Inhibitors of Human Cyclophilin A. J. Med. Chem. 2006, 49 (3), 900–910. View Source
